The (R)-Octahydropyrazino[2,1-c][1,4]oxazine Scaffold: A Technical Guide to Structural Properties and Medicinal Chemistry Applications
The (R)-Octahydropyrazino[2,1-c][1,4]oxazine Scaffold: A Technical Guide to Structural Properties and Medicinal Chemistry Applications
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. This paradigm, often referred to as "escaping flatland," enhances target selectivity, increases metabolic stability, and improves overall pharmacokinetic (ADME) profiles.
Among these privileged sp3-rich structures, (R)-octahydropyrazino[2,1-c][1,4]oxazine has emerged as a critical bicyclic building block. By fusing a morpholine ring with a piperazine ring, this scaffold creates a rigid, stereochemically defined core that locks the nitrogen lone pairs into specific vectors. As a Senior Application Scientist, I have structured this guide to provide researchers and medicinal chemists with a deep, mechanistic understanding of this scaffold's properties, its rationale in drug design, and field-proven protocols for its synthetic integration.
Physicochemical Profiling & Structural Elucidation
The utility of (R)-octahydropyrazino[2,1-c][1,4]oxazine stems from its unique physicochemical footprint. The (9aR) stereocenter dictates the puckering of the fused 6,6-bicyclic system, forcing it into a highly stable chair-chair conformation. This structural rigidity significantly reduces the entropic penalty typically associated with the binding of flexible diamines (like unsubstituted piperazine) to target proteins.
Below is a consolidated profile of the scaffold's core quantitative data[1],[2],[3]:
| Property | Value |
| IUPAC Name | (9aR)-octahydropyrazino[2,1-c][1,4]oxazine |
| CAS Registry Number | 508241-14-3 |
| Molecular Formula | C7H14N2O |
| Molecular Weight | 142.19 g/mol |
| Monoisotopic Mass | 142.11061 Da |
| SMILES | C1CN2CCOC[C@H]2CN1 |
| InChIKey | ZWNWCROZSHWHSF-SSDOTTSWSA-N |
| Predicted XlogP | -0.7 |
| Physical State | Off-white solid / viscous liquid (Free base) |
| Common Salt Form | Dihydrochloride (Highly hygroscopic) |
Note: Due to the highly polar nature of the free base and its tendency to absorb atmospheric moisture, the compound is predominantly commercialized and stored as a dihydrochloride salt to ensure long-term stability[4].
Mechanistic Rationale in Drug Design
The decision to incorporate (R)-octahydropyrazino[2,1-c][1,4]oxazine into a lead compound is rarely arbitrary; it is driven by specific mechanistic goals:
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Vector Alignment: The secondary amine (piperazine nitrogen) serves as the primary attachment point (via alkylation, acylation, or SNAr). Because of the fused morpholine ring, the trajectory of the substituent attached to this nitrogen is tightly constrained. This allows chemists to precisely project pharmacophores into narrow binding pockets, such as the hinge region of kinases.
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pKa Modulation: Unconstrained piperazines often possess high basicity, which can lead to poor membrane permeability and hERG liability. The introduction of the bridgehead tertiary amine and the adjacent oxygen atom in the morpholine ring inductively lowers the overall basicity of the system, optimizing the compound for physiological pH.
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Metabolic Shielding: The dense, bicyclic steric bulk shields the core from rapid oxidative metabolism by Cytochrome P450 enzymes, significantly extending the compound's half-life compared to its flexible analogs.
Workflow: Scaffold Integration in Drug Discovery
Workflow illustrating the integration of the bicyclic scaffold into drug discovery pipelines.
Experimental Protocol: Regioselective SNAr Coupling
To utilize this scaffold effectively, chemists must navigate the steric hindrance inherent to the bicyclic system. The following is a self-validating, field-proven protocol for the regioselective Nucleophilic Aromatic Substitution (SNAr) of the scaffold with a heteroaryl chloride.
Objective: Couple the secondary amine of (R)-octahydropyrazino[2,1-c][1,4]oxazine with 2-chloropyrimidine to generate a conformationally restricted probe.
Step-by-Step Methodology:
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Preparation of the Free Base in Situ:
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Action: Suspend 1.0 equivalent (eq) of (R)-octahydropyrazino[2,1-c][1,4]oxazine·2HCl in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
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Causality: The dihydrochloride salt is used for precise stoichiometric weighing[4]. DMF is selected as the solvent because its high dielectric constant stabilizes the highly polar transition state of the SNAr reaction, accelerating the rate of substitution.
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Base Addition:
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Action: Cool the suspension to 0°C. Add 3.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes.
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. Two equivalents are consumed to neutralize the HCl salts and liberate the secondary amine. The remaining 1.5 eq acts as an acid scavenger for the HCl generated during the coupling event.
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Electrophile Introduction & Thermal Activation:
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Action: Add 1.1 eq of 2-chloropyrimidine. Attach a reflux condenser and elevate the reaction temperature to 80°C for 12 hours.
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Causality: The bicyclic nature of the scaffold creates significant steric bulk around the nucleophilic nitrogen. Room temperature reactions often stall at <20% conversion. Heating to 80°C provides the necessary thermal energy to overcome this activation energy barrier without degrading the starting materials.
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Quenching and Phase Partitioning:
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Action: Cool the reaction to room temperature. Quench by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate (EtOAc).
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Causality: The mildly basic NaHCO3 ensures the newly formed tertiary amine product remains in its unprotonated, lipophilic free-base form, allowing it to partition cleanly into the EtOAc layer. DMF and unreacted polar salts remain trapped in the aqueous phase.
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Purification:
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Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (95:5 to 90:10).
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Pharmacological Applications & Patent Landscape
The strategic value of (R)-octahydropyrazino[2,1-c][1,4]oxazine is heavily reflected in recent patent literature. It is frequently utilized as a core intermediate in the synthesis of highly complex therapeutics:
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Psychotic Disorders: The scaffold has been successfully integrated into pyridine derivatives targeting central nervous system (CNS) receptors. The lipophilicity and pKa of the oxazine system allow these molecules to cross the blood-brain barrier effectively while maintaining high target affinity[5].
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Kinase Inhibition & Oncology: The scaffold is a key intermediate in the preparation of compounds like 6-chloro-4-(4-fluoro-2-methylphenyl)pyridine-3-amine derivatives (e.g., NT-814 analogs). In these architectures, the bicyclic system is used to project functional groups directly into the solvent-exposed regions of kinase binding pockets, enhancing both potency and selectivity[6].
By mastering the structural nuances and synthetic handling of (R)-octahydropyrazino[2,1-c][1,4]oxazine, drug development professionals can unlock new chemical space, turning previously intractable targets into viable therapeutic opportunities.
References
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthonix, Inc > 508241-14-3 | (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine [synthonix.com]
- 3. PubChemLite - 508241-14-3 (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 4. (R)-Octahydropyrazino[2,1-c][1,4]oxazine | 508241-14-3 [sigmaaldrich.com]
- 5. CN101305011B - Pyridine derivatives and their use in the treatment of psychotic disorders - Google Patents [patents.google.com]
- 6. patents.google.com [patents.google.com]
